Sclarene: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
Sclarene: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclarene, a naturally occurring diterpene hydrocarbon, is a significant molecule found predominantly in the essential oil of Salvia sclarea (clary sage).[1] Its unique chemical structure and properties have garnered interest not only in the fragrance and flavor industries but also in biomedical research for its potential biological activities. This technical guide provides an in-depth overview of sclarene, focusing on its chemical identity, physicochemical properties, biosynthetic pathway, and relevant experimental methodologies for its study.
Chemical Structure and Identification
Sclarene is a bicyclic diterpene with a labdane (B1241275) skeleton.[2] Its chemical identity is defined by the following identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | (4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene | [3] |
| Molecular Formula | C₂₀H₃₂ | [2] |
| CAS Number | 511-02-4 | [4] |
| Molecular Weight | 272.47 g/mol | [2] |
| Canonical SMILES | C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C | [4] |
| InChI Key | KYLKKZSVPLUGCC-CMKODMSKSA-N | [4] |
Physicochemical Properties
The physical and chemical properties of sclarene are crucial for its handling, formulation, and potential applications.
| Property | Value | Source(s) |
| Appearance | Clear mobile liquid | [5] |
| Color | Colorless to pale yellow | [5] |
| Odor | Woody, green, terpenic, earthy, warm | [1][5] |
| Boiling Point | 337.00 to 338.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 151.67 °C (305.00 °F) | [3] |
| Density | 0.9402 g/cm³ @ 18 °C | [6] |
| Vapor Pressure | 0.000201 mmHg @ 25.00 °C (estimated) | [3] |
| logP (o/w) | 8.712 (estimated) | [3] |
| Solubility in Water | 0.0002378 mg/L @ 25 °C (estimated) | [3] |
| Solubility in Ethanol | Soluble | [7] |
Signaling Pathways
Biosynthesis of Sclarene
The biosynthesis of sclarene is intrinsically linked to the broader diterpenoid pathway in plants, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to form the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic labdane skeleton of sclarene is then catalyzed by a two-step cyclization reaction involving two classes of diterpene synthases (diTPSs). While the direct biosynthetic pathway to sclarene is not fully elucidated, it is understood to be closely related to the biosynthesis of sclareol.
Modulation of Inflammatory Pathways
While direct studies on sclarene are limited, diterpenoids as a class have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diterpenoids can interfere with this cascade at various points, leading to a reduction in the inflammatory response.[8][9]
Experimental Protocols
Extraction and Purification of Sclarene from Salvia sclarea
Objective: To extract and purify sclarene from the aerial parts of Salvia sclarea.
Methodology: Supercritical Fluid Extraction (SFE) followed by chromatographic purification.[10]
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Plant Material Preparation: Air-dry the aerial parts of Salvia sclarea at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.
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Supercritical Fluid Extraction (SFE):
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Pack the ground plant material into the extraction vessel of an SFE system.
-
Set the extraction parameters:
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Pressure: 100 bar
-
Temperature: 40 °C
-
CO₂ flow rate: 2 kg/h
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-
Perform the extraction for a predetermined duration (e.g., 4 hours).
-
Collect the extract in a separator vessel.[10]
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-
Fractionation of the Extract:
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The crude extract can be further fractionated using column chromatography.
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Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., n-hexane).
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Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.
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Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.
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Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing sclarene.
-
-
Purification:
-
Pool the sclarene-rich fractions and concentrate them under reduced pressure.
-
For higher purity, perform preparative High-Performance Liquid Chromatography (HPLC) on the concentrated fraction using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).
-
-
Identification and Quantification:
-
Confirm the identity of the purified sclarene using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the mass spectrum with a reference standard or library data.[10]
-
Quantify the purity of the isolated sclarene using Gas Chromatography with Flame Ionization Detection (GC-FID) with an internal or external standard.
-
In Vitro Antimicrobial Activity Assessment
Objective: To determine the Minimum Inhibitory Concentration (MIC) of sclarene against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method.[11]
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Preparation of Sclarene Stock Solution: Dissolve a known weight of purified sclarene in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a high-concentration stock solution.
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Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
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Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the sclarene stock solution to the first well of each row to be tested.
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Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
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Add 10 µL of the standardized microbial inoculum to each well.
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Include a positive control (broth with inoculum, no sclarene) and a negative control (broth only).
-
-
Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of sclarene that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of sclarene on a human cancer cell line (e.g., MCF-7 breast cancer cells).
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[12]
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Cell Culture: Culture MCF-7 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
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Treatment with Sclarene: Prepare serial dilutions of sclarene in the cell culture medium. Replace the old medium with the medium containing different concentrations of sclarene. Include a vehicle control (medium with the same concentration of DMSO as the highest sclarene concentration) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plate for 48 hours.
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MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of sclarene that causes 50% inhibition of cell growth).
Conclusion
Sclarene is a diterpene with a well-defined chemical structure and a range of interesting physicochemical properties. Its biosynthesis from GGPP highlights its place within the complex network of plant secondary metabolism. While research into its specific biological activities is ongoing, its structural similarity to other bioactive diterpenoids suggests potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial research. The experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and potential applications of this intriguing natural product.
References
- 1. Sclarene|High-Quality Diterpene for Research [benchchem.com]
- 2. Sclarene | C20H32 | CID 11323257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sclarene, 511-02-4 [thegoodscentscompany.com]
- 4. Sclarene - Wikipedia [en.wikipedia.org]
- 5. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory Activity of Diterpenes over Innate Immunity and Cytokine Production in a Human Alveolar Epithelial Cell Line Infected with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
